molecular formula C13H9BrClN3O2S B11779912 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B11779912
M. Wt: 386.65 g/mol
InChI Key: OHTSGHOGHHDIHF-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These derivatives are known for their diverse biological activities and are widely used in medicinal chemistry research. The compound features a pyrrole ring fused with a pyrazine ring, along with bromine, chlorine, and tosyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of different ring structures.

Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and propargylamine . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The presence of the tosyl group in this compound enhances its reactivity and potential for diverse chemical modifications, making it unique among its peers.

Properties

IUPAC Name

2-bromo-7-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTSGHOGHHDIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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